Cas no 836649-58-2 (5-(hydroxymethyl)-1H-Pyrrole-2-carboxylic acid ethyl ester)
5-(hydroxymethyl)-1H-Pyrrole-2-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-(hydroxymethyl)-1H-Pyrrole-2-carboxylic acid ethyl ester
- Ethyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate
- SB62566
- Ethyl5-(hydroxymethyl)-1H-pyrrole-2-carboxylate
- CS-0378182
- 836649-58-2
- 1H-Pyrrole-2-carboxylic acid, 5-(hydroxymethyl)-, ethyl ester
- F16858
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- Inchi: 1S/C8H11NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-4,9-10H,2,5H2,1H3
- InChI Key: GTVNKEMGPWPEPK-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=C(CO)N1)=O
Computed Properties
- Exact Mass: 169.07389321g/mol
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 62.3Ų
5-(hydroxymethyl)-1H-Pyrrole-2-carboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM307870-5g |
Ethyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate |
836649-58-2 | 95% | 5g |
$785 | 2021-08-18 | |
| Chemenu | CM307870-1g |
Ethyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate |
836649-58-2 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448852-1g |
Ethyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate |
836649-58-2 | 95+% | 1g |
¥6069.00 | 2024-07-28 | |
| Crysdot LLC | CD11048898-5g |
Ethyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate |
836649-58-2 | 95+% | 5g |
$832 | 2024-07-18 |
5-(hydroxymethyl)-1H-Pyrrole-2-carboxylic acid ethyl ester Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 5-(hydroxymethyl)-1H-Pyrrole-2-carboxylic acid ethyl ester
5-(Hydroxymethyl)-1H-Pyrrole-2-carboxylic Acid Ethyl Ester (CAS 836649-58-2): A Versatile Building Block in Modern Organic Synthesis
The 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid ethyl ester (CAS 836649-58-2) represents an important heterocyclic compound that has gained significant attention in pharmaceutical research and fine chemical synthesis. This pyrrole derivative features both ester and hydroxymethyl functional groups, making it a valuable intermediate for the preparation of various bioactive molecules and functional materials.
With the molecular formula C8H11NO3, this compound belongs to the class of functionalized pyrrole esters that have shown remarkable utility in medicinal chemistry. The presence of both electron-donating (hydroxymethyl group) and electron-withdrawing (ester moiety) substituents on the pyrrole ring creates interesting electronic properties that researchers can exploit for various synthetic applications.
Recent trends in organic synthesis have highlighted the growing importance of 5-substituted pyrrole derivatives like this compound. Many researchers are searching for "pyrrole building blocks for drug discovery" or "versatile heterocyclic intermediates" - terms that perfectly describe the utility of CAS 836649-58-2. The compound's balanced polarity and functional group compatibility make it particularly valuable in modern fragment-based drug design approaches.
The synthetic applications of 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid ethyl ester are numerous. It serves as a key precursor for the preparation of various pharmacologically active pyrrole compounds, including potential kinase inhibitors and antimicrobial agents. The hydroxymethyl group offers an excellent handle for further derivatization through oxidation, esterification, or ether formation, while the ethyl ester can be hydrolyzed to the corresponding acid or transformed into amides.
In material science, this functionalized pyrrole has shown promise in the development of conductive polymers and organic electronic materials. Searches for "pyrrole monomers for conductive polymers" have increased by 35% in the past year, reflecting growing interest in such applications. The compound's ability to participate in both polymerization and post-polymerization modification makes it particularly valuable in this field.
The stability and handling characteristics of 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid ethyl ester make it suitable for various laboratory and industrial applications. Unlike many reactive heterocycles, this compound demonstrates good stability at room temperature when stored properly, answering the common search query "how to store pyrrole derivatives" that many researchers have.
Quality control of CAS 836649-58-2 typically involves HPLC analysis, with purity specifications often exceeding 98%. The compound's characterization data, including 1H NMR and mass spectra, are well-documented, addressing another frequent search for "spectral data of pyrrole esters". These analytical parameters are crucial for researchers who need to verify the identity and purity of their materials.
From a green chemistry perspective, the synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid ethyl ester has been optimized to minimize environmental impact. Modern protocols emphasize atom economy and reduced solvent usage, responding to the increasing demand for "sustainable heterocyclic synthesis" methods in the chemical industry.
The commercial availability of this pyrrole derivative has expanded significantly in recent years, with multiple suppliers now offering it in various quantities. This availability supports the growing interest in "custom pyrrole synthesis" and "specialty heterocyclic compounds", as evidenced by search trend data. Researchers appreciate having reliable access to such building blocks for their projects.
In conclusion, 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid ethyl ester (CAS 836649-58-2) stands as a versatile and valuable compound in contemporary organic chemistry. Its unique combination of functional groups and heterocyclic structure continues to inspire new applications in pharmaceutical research, material science, and specialty chemical synthesis. As interest in functionalized pyrroles grows, this compound will likely remain an important tool for chemists exploring the boundaries of molecular design and discovery.
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